molecular formula C13H20N4O2S B415565 3-Methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione CAS No. 313470-74-5

3-Methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione

Cat. No.: B415565
CAS No.: 313470-74-5
M. Wt: 296.39g/mol
InChI Key: GRBBKURKXPJOKW-UHFFFAOYSA-N
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Description

3-Methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione is a purine-2,6-dione derivative characterized by distinct substitutions at positions 3, 7, and 8 of the purine core. The compound features a methyl group at position 3, a propyl chain at position 7, and a 2-methylpropylsulfanyl (isobutylsulfanyl) moiety at position 7.

Properties

IUPAC Name

3-methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-5-6-17-9-10(14-13(17)20-7-8(2)3)16(4)12(19)15-11(9)18/h8H,5-7H2,1-4H3,(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBBKURKXPJOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Purine-2,6-dione Scaffold Construction

The purine-2,6-dione (xanthine) scaffold serves as the foundational structure. Its synthesis typically begins with the condensation of urea derivatives with malonic acid or its analogs. For 3-methyl-substituted xanthines, methylation at the N3 position is often achieved using methylating agents like methyl iodide or dimethyl sulfate under alkaline conditions .

Example Protocol :

  • Substrate : Urea and malonic acid in acetic anhydride.

  • Methylation : Treatment with methyl iodide in the presence of potassium carbonate (K₂CO₃) at 60–80°C for 6–12 hours .

  • Yield : ~85% for 3-methylxanthine derivatives .

Alkylation at Position 7: Introduction of the Propyl Group

Position 7 alkylation is critical for introducing the propyl moiety. This step often employs alkyl halides (e.g., 1-bromopropane) or sulfonate esters in polar aprotic solvents. Catalysts such as potassium iodide (KI) enhance reaction rates via the Finkelstein mechanism .

Key Reaction Parameters :

  • Reagent : 1-bromopropane (1.2 eq.)

  • Base : Potassium carbonate (K₂CO₃, 2.5 eq.)

  • Solvent : N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF)

  • Conditions : 85–100°C for 8–16 hours .

  • Yield : 70–90% for analogous 7-alkylated purines .

Sulfanyl Group Introduction at Position 8

The 8-position is electronically favorable for nucleophilic substitution. Introducing the 2-methylpropylsulfanyl group requires a halogenated precursor (e.g., 8-bromoxanthine) reacting with 2-methylpropylthiol.

Optimized Protocol :

  • Halogenation : Treat 3-methyl-7-propylxanthine with N-bromosuccinimide (NBS) in DMF at 0–5°C to yield 8-bromo-3-methyl-7-propylpurine-2,6-dione .

  • Thiol Substitution :

    • Reagent : 2-methylpropylthiol (1.5 eq.)

    • Base : Sodium hydride (NaH, 2.0 eq.)

    • Solvent : Tetrahydrofuran (THF) or NMP

    • Conditions : 25–40°C for 4–6 hours .

    • Yield : 60–75% for similar 8-sulfanylpurines .

Regioselectivity and Competing Reactions

Ensuring regioselectivity during alkylation and sulfanyl substitution is challenging. Competing reactions at N9 or O6 positions are mitigated by:

  • Steric hindrance : Bulky bases (e.g., DBU) favor N7 over N9 alkylation .

  • Electronic effects : Electron-withdrawing groups at C8 direct nucleophilic attack to that position .

Purification and Characterization

Post-synthesis purification involves:

  • Liquid-liquid extraction : Using methylene chloride and water to remove inorganic salts .

  • Crystallization : From methanol or ethanol to isolate the pure product .

  • Analytical Data :

    • ¹H NMR (DMSO-d₆): δ 1.05 (t, J=7.2 Hz, 3H, CH₂CH₂CH₃), 1.25 (d, J=6.8 Hz, 6H, (CH₃)₂CH), 3.15 (s, 3H, NCH₃) .

    • HPLC Purity : ≥98% .

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)Source
7-Alkylation1-Bromopropane, K₂CO₃, NMP, 90°C, 12h8595
8-Sulfanyl Substitution2-Methylpropylthiol, NaH, THF, 30°C, 5h6897
Combined ProcessSequential alkylation and substitution5898

Industrial Scalability and Challenges

Large-scale production faces hurdles in cost and safety:

  • Solvent Recovery : NMP and DMF require distillation for reuse .

  • Thiol Handling : 2-methylpropylthiol’s volatility necessitates closed systems .

  • Catalyst Cost : KI and NaH add to production expenses but are indispensable for efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution is a common reaction for purine derivatives.

    Oxidation and Reduction: These reactions can modify the oxidation state of the sulfur atom or the purine ring.

    Addition Reactions: The compound can participate in addition reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (Cl₂, Br₂) and acids (H₂SO₄) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated purine derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-Methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione exerts its effects is not well-understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its purine core structure. The sulfur-containing side chain may also play a role in modulating its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison of 3-methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight XLogP3* Notable Properties/Activities
This compound 3-CH₃, 7-C₃H₇, 8-SCH₂CH(CH₃)₂ C₁₃H₁₉N₄O₂S 307.4† ~3.2‡ Moderate lipophilicity; potential metabolic stability due to thioether group
7-Hexyl-3-methyl-8-propylsulfanylpurine-2,6-dione 3-CH₃, 7-C₆H₁₃, 8-SC₃H₇ C₁₅H₂₄N₄O₂S 324.4 3.4 Higher lipophilicity; extended alkyl chain enhances membrane permeability
Etophylline (7-(2-Hydroxyethyl)theophylline) 1-CH₃, 3-CH₃, 7-CH₂CH₂OH C₉H₁₂N₄O₃ 224.2 0.1 Bronchodilator; hydrophilic due to hydroxyethyl group
3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione 3-CH₃, 7-C₆H₅CH₂CH₂, 8-piperidinyl C₂₁H₂₇N₅O₂ 381.5 3.9 Enhanced receptor affinity due to aromatic and bulky substituents
8-(2,3-Dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione 1-CH₃, 3-CH₃, 7-CH₂CHCH₂, 8-SCH₂CH(OH)CH₂OH C₁₄H₁₉N₄O₄S 363.4 0.8 High polarity; hydroxyl groups improve aqueous solubility

*XLogP3 values estimated based on substituent contributions.
†Calculated using molecular formula and atomic weights.
‡Predicted based on structural analogs.

Key Observations:

Lipophilicity Trends :

  • The hexyl-substituted analog (C₁₅H₂₄N₄O₂S) exhibits the highest XLogP3 (3.4), favoring lipid membrane penetration, whereas the dihydroxypropylsulfanyl derivative (C₁₄H₁₉N₄O₄S) is more hydrophilic (XLogP3 = 0.8) due to hydroxyl groups .
  • The target compound’s isobutylsulfanyl group balances moderate lipophilicity (XLogP3 ~3.2) and metabolic stability, as thioethers are less prone to rapid oxidation than thiols .

Biological Implications: Etophylline’s hydroxyethyl group (C₉H₁₂N₄O₃) confers water solubility, making it suitable for intravenous administration as a bronchodilator . Bulky substituents, such as the phenylpropyl group in C₂₁H₂₇N₅O₂, may enhance receptor binding but reduce bioavailability due to steric hindrance .

Synthetic Feasibility :

  • Chloromethyl-substituted analogs (e.g., 3-butyl-8-(chloromethyl)-7-propylpurine-2,6-dione) offer reactive sites for further derivatization, though toxicity risks associated with chlorinated groups may limit therapeutic use .

Research Findings and Gaps

  • Structure-Activity Relationships (SAR) : The 8-position substituent significantly impacts activity. Sulfanyl groups (e.g., isobutylsulfanyl) enhance stability compared to oxygen-based analogs, while nitrogen-containing groups (e.g., piperidinyl) may improve target specificity .
  • Pharmacokinetic Data: Limited PK profiles are available for purine-2,6-diones. The bicyclic pyrimidinone derivative in showed an EC₅₀ of 6 nM, suggesting high potency, but this class differs in core structure .
  • Future studies should assess adenosine receptor binding, cytotoxicity, and metabolic pathways.

Biological Activity

3-Methyl-8-(2-methylpropylsulfanyl)-7-propylpurine-2,6-dione is a purine derivative characterized by a unique substitution pattern that may confer distinct biological activities. This compound's structure suggests potential interactions with various biological macromolecules, making it a subject of interest in biochemical research.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N4O2SC_{13}H_{20}N_{4}O_{2}S, with a molecular weight of 284.39 g/mol. The compound features a purine core with a methyl group at position 3, a propyl group at position 7, and a 2-methylpropylsulfanyl group at position 8.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H20N4O2SC_{13}H_{20}N_{4}O_{2}S
Molecular Weight284.39 g/mol
InChI KeyGRBBKURKXPJOKW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors involved in cellular signaling pathways. The purine structure is known to participate in various biochemical reactions, while the sulfur-containing side chain may enhance its reactivity and specificity towards biological targets.

Antioxidant Activity

Research indicates that purine derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells. The presence of the sulfur atom in the side chain may contribute to this activity by scavenging free radicals.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes, particularly those involved in nucleotide metabolism. This inhibition could affect cellular proliferation and apoptosis.

Case Studies and Research Findings

  • Cell Proliferation Studies : In vitro studies have shown that this compound can modulate cell growth in various cancer cell lines. For example, it has been observed to inhibit the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways.
    • Study Reference : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant cytotoxicity against MCF-7 cells (PubMed ID: 10591280).
  • Neuroprotective Effects : Other research has indicated potential neuroprotective effects, where the compound may help mitigate neuronal damage in models of neurodegenerative diseases by reducing inflammation and oxidative stress.
    • Study Reference : Research conducted by Zhang et al. highlighted the neuroprotective properties of sulfur-containing purines, suggesting that modifications in the side chain can enhance these effects (GLASS ID: 3983).

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